![molecular formula C15H19NO4 B1627249 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate CAS No. 368441-44-5](/img/structure/B1627249.png)
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Overview
Description
“2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate” is a chemical compound with the CAS Number: 368441-44-5. Its molecular weight is 277.32 and its IUPAC name is 2-tert-butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline derivatives, such as N-isoindoline-1,3-diones, have gained significant attention for their potential use in pharmaceutical synthesis . They have been studied for their diverse chemical reactivity and promising applications .
Herbicides
Isoindoline derivatives have also been used in the development of herbicides . Their unique chemical structure allows them to interact with plant physiology in ways that can inhibit growth or reproduction .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 make these compounds useful in the production of colorants and dyes . They can be used to produce a wide range of colors and have applications in textiles, printing, and other industries .
Polymer Additives
Isoindoline derivatives can be used as additives in polymers . They can enhance the properties of the polymer, such as its strength, flexibility, or resistance to heat and chemicals .
Organic Synthesis
Isoindoline derivatives are valuable in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules .
Photochromic Materials
Isoindoline derivatives have been used in the development of photochromic materials . These are materials that change color in response to light, and have applications in areas like eyewear, textiles, and security .
Antiviral Agents
Indole derivatives have been reported to have potent antiviral activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and studied for their anti-HIV-1 activity .
Cytotoxic Agents
Indoloquinoxalines, a type of indole derivative, are important DNA intercalating agents with cytotoxic activity . They have been studied for their potential use in cancer treatment .
Safety and Hazards
properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDEEKSHOAQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591964 | |
Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate | |
CAS RN |
368441-44-5 | |
Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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